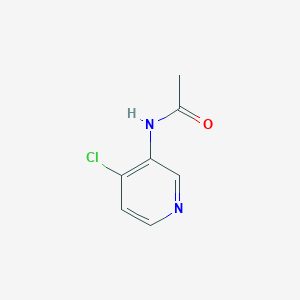
N-(4-Chloropyridin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloropyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C7H7ClN2O and its molecular weight is 170.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Antiviral Properties
N-(4-Chloropyridin-3-yl)acetamide has been investigated for its antiviral properties, particularly as an inhibitor of viral proteases. For instance, research has shown that compounds derived from this structure can inhibit the SARS-CoV-2 main protease (3CLpro), which is crucial for viral replication. Structure-based optimization efforts have led to the development of non-covalent inhibitors that demonstrate significant biochemical inhibition against SARS-CoV-2 .
Cancer Therapeutics
The compound has also been studied as a potential inhibitor of cytidine triphosphate synthase 1 (CTPS1), an enzyme involved in nucleotide metabolism and implicated in various cancers. Inhibitors targeting CTPS1 can disrupt the proliferation of cancer cells by limiting nucleotide availability for DNA and RNA synthesis. This approach shows promise for treating proliferative diseases, including certain types of cancer .
Neuroprotective Effects
Recent studies have indicated that compounds similar to this compound may exhibit neuroprotective effects. Research into the mechanisms of action suggests that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative conditions .
Agricultural Applications
Pesticidal Activity
this compound derivatives have been explored for their insecticidal properties. Specifically, they have been identified as potential active substances in pesticide formulations, targeting specific pests while minimizing harm to beneficial insects. The mode of action typically involves interference with nicotinic acetylcholine receptors, leading to paralysis and death in target species .
Materials Science Applications
Polymer Chemistry
In materials science, this compound has been utilized as a building block in the synthesis of functional polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research indicates that polymers containing this compound exhibit improved performance in various applications, including coatings and composites .
Case Studies
Propriétés
Numéro CAS |
138769-30-9 |
|---|---|
Formule moléculaire |
C7H7ClN2O |
Poids moléculaire |
170.59 g/mol |
Nom IUPAC |
N-(4-chloropyridin-3-yl)acetamide |
InChI |
InChI=1S/C7H7ClN2O/c1-5(11)10-7-4-9-3-2-6(7)8/h2-4H,1H3,(H,10,11) |
Clé InChI |
OVHYDXWSTXPLDD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CN=C1)Cl |
SMILES canonique |
CC(=O)NC1=C(C=CN=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















